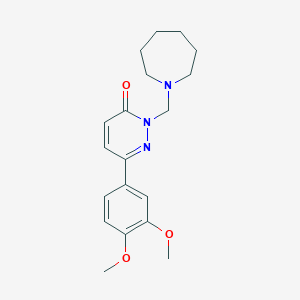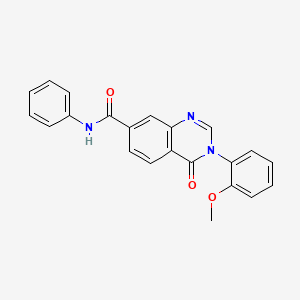
2-(azepan-1-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(azepan-1-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the azepane ring and the dimethoxyphenyl group in its structure suggests that it might exhibit unique chemical and pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving appropriate hydrazine derivatives and diketones.
Introduction of the Dimethoxyphenyl Group: This step might involve electrophilic aromatic substitution reactions.
Attachment of the Azepane Ring: This can be done through nucleophilic substitution reactions where the azepane ring is introduced to the pyridazinone core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(azepan-1-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions could lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
2-(azepan-1-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 2-(azepan-1-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its biological activity, which might include inhibition or activation of certain biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazinone Derivatives: Compounds with similar core structures but different substituents.
Azepane-containing Compounds: Molecules that include the azepane ring.
Dimethoxyphenyl Derivatives: Compounds with the dimethoxyphenyl group.
Uniqueness
The uniqueness of 2-(azepan-1-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one lies in its specific combination of structural features, which might confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C19H25N3O3 |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
2-(azepan-1-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C19H25N3O3/c1-24-17-9-7-15(13-18(17)25-2)16-8-10-19(23)22(20-16)14-21-11-5-3-4-6-12-21/h7-10,13H,3-6,11-12,14H2,1-2H3 |
InChI-Schlüssel |
JYSRULWQCFFFQX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CN3CCCCCC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-hydroxyphenyl)ethyl]-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12174812.png)
![N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12174813.png)



![N-(4-acetylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12174843.png)

![1-acetyl-10'-methyl-6'-propyl-8'H-spiro[piperidine-4,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione](/img/structure/B12174852.png)
![N-cyclopentyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B12174863.png)
![N-(pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12174868.png)
![methyl N-{[2'-(butan-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl]carbonyl}glycinate](/img/structure/B12174869.png)
![1-[(3-Fluorobenzyl)(furan-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B12174887.png)

![N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B12174911.png)
